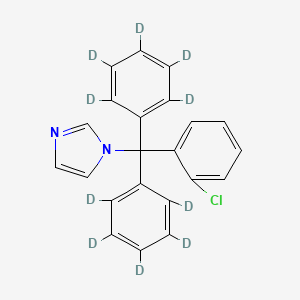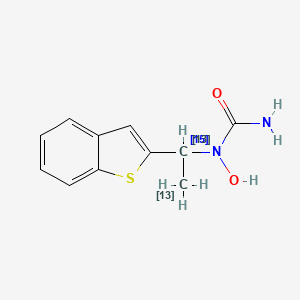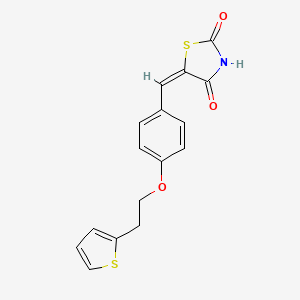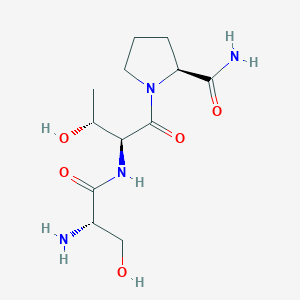
Clotrimazole-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clotrimazole-d10 is a deuterated form of clotrimazole, an imidazole derivative known for its antifungal properties. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics. Clotrimazole itself is widely used to treat fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clotrimazole-d10 involves the incorporation of deuterium atoms into the clotrimazole molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: Clotrimazole-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated alcohols or amines .
科学研究应用
Clotrimazole-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms due to its deuterium labeling.
Biology: Employed in metabolic studies to track the fate of clotrimazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clotrimazole.
Industry: Applied in the development of new antifungal formulations and drug delivery systems.
作用机制
Clotrimazole-d10 exerts its effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of clotrimazole is the enzyme lanosterol 14-alpha-demethylase, which is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, clotrimazole prevents the formation of ergosterol, thereby compromising the fungal cell membrane .
相似化合物的比较
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: Similar to clotrimazole, used to treat fungal infections.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity.
Comparison: Clotrimazole-d10 is unique due to its deuterium labeling, which makes it particularly useful in research applications. While ketoconazole, miconazole, and fluconazole share similar antifungal properties, they do not possess the deuterium labeling that allows for detailed metabolic and pharmacokinetic studies. Additionally, clotrimazole has a well-established safety profile and is widely used in clinical practice .
属性
分子式 |
C22H17ClN2 |
|---|---|
分子量 |
354.9 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChI 键 |
VNFPBHJOKIVQEB-CRDOFXDFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N4C=CN=C4)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)




![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)





![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
